molecular formula C7H8ClN5O2S B13125517 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide CAS No. 89695-09-0

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide

Katalognummer: B13125517
CAS-Nummer: 89695-09-0
Molekulargewicht: 261.69 g/mol
InChI-Schlüssel: UPBVWCOGFNJEGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups attached to the nitrogen atoms, and a sulfonamide group at the 2nd position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature. This reaction yields N-(6-chloro-9H-purin-2-yl)benzamide. The intermediate is then refluxed with benzylamine and triethylamine in butanol for 5 hours to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89695-09-0

Molekularformel

C7H8ClN5O2S

Molekulargewicht

261.69 g/mol

IUPAC-Name

6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide

InChI

InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12)

InChI-Schlüssel

UPBVWCOGFNJEGE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.